(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid
Overview
Description
“(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid” is a chemical compound that has been studied for its potential applications . It is a type of compound that is easily metabolized in nature as well as in living systems . This compound has been synthesized from kresoxy-methyl in the presence of acetone and then prepared by slow evaporation method under ambient conditions .
Synthesis Analysis
The compound was synthesized from kresoxy-methyl (3.13 gm, 0.01mol) which was refluxed with 2 gm of K2CO3 in the presence of acetone 10ml and water 10 ml for about 15 hours to get a white-colored product . The newly synthesized compounds were further dissolved in alcohol and by the process of slow evaporation, yellowish-colored crystals were prepared .Molecular Structure Analysis
The compound crystallizes in the triclinic space group P-1 with unit cell parameters, a = 7.889(5)Å, b = 8.561(5)Å, c = 12.581(5) Å, α = 87.975(5)°, β = 82.295(5)°, γ = 65.684(5)° and number of molecules per unit cell (Z)=2 . The structure was solved by direct methods using single-crystal X-ray diffraction technique and refined by full-matrix least-squares procedures to a final R-value of 0.0574 for 2263 observed reflections .Chemical Reactions Analysis
The compound has been studied for its potential as a corrosion inhibitor . It was found to show excellent protection performance and achieve a corrosion inhibition efficiency value of 94% .Physical And Chemical Properties Analysis
The compound has a molecular weight of 192.21 . It was prepared by slow evaporation method under ambient conditions .Scientific Research Applications
Fungicidal Activity
(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid: exhibits fungicidal properties. It belongs to the strobilurin class of agricultural fungicides, which have a novel mode of action. These compounds are highly efficient against various fungal diseases in economically important crops . The structure of this compound has been characterized using single-crystal X-ray diffraction, providing valuable insights into its molecular arrangement.
Microfluidic Applications
Microfluidic devices, such as lab-on-a-chip systems, manipulate small volumes of fluids for diverse applications. While not directly related to the compound, advancements in microfluidics impact various scientific fields, including chemistry, biology, medicine, and environmental science .
Mechanism of Action
Target of Action
It is known that the compound is related to the strobilurin group of agricultural fungicides , which primarily target the mitochondrial respiratory chain in fungi, inhibiting ATP synthesis .
Mode of Action
Based on its relation to the strobilurin group, it can be inferred that it might inhibit the mitochondrial respiratory chain in fungi, thereby preventing atp synthesis and leading to the death of the fungi .
Biochemical Pathways
As a potential fungicide, it is likely to affect pathways related to energy production in fungi, specifically those involved in atp synthesis .
Pharmacokinetics
It is mentioned that compounds of this type are easily metabolized in nature as well as in living systems .
Result of Action
The compound is reported to possess fungicidal activity . The inhibition of ATP synthesis in fungi leads to their death, thereby controlling the spread of fungal diseases .
Action Environment
The fate of such compounds in soil, plants, and animal systems is considered important, indicating that environmental factors could potentially influence their action .
properties
IUPAC Name |
(E)-3-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-13-5-3-4-6-16(13)22-12-15-11-14(8-10-18(19)20)7-9-17(15)21-2/h3-11H,12H2,1-2H3,(H,19,20)/b10-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMRZDQEPYLFFG-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=CC(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC2=C(C=CC(=C2)/C=C/C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.